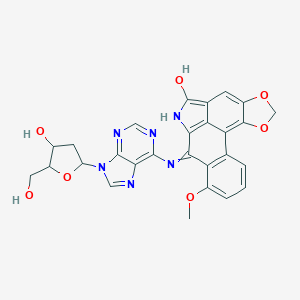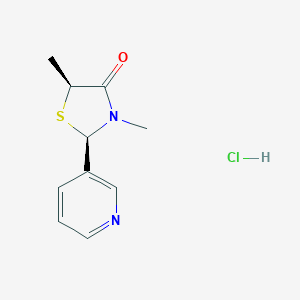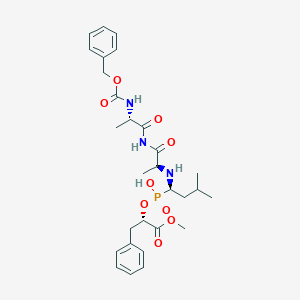![molecular formula C18H19N3O3 B237016 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and mechanism of action, which make it a promising candidate for a wide range of research applications. In
Mecanismo De Acción
The mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide is complex and not yet fully understood. However, it is known to interact with certain ion channels in the brain, including the GABA(A) receptor and the NMDA receptor. This interaction leads to a modulation of the activity of these channels, which can result in a range of physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide are diverse and complex. In addition to its effects on ion channels in the brain, this compound has also been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a potent effect on the immune system, with the potential to modulate the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide for lab experiments is its potent and specific activity on certain ion channels in the brain. This makes it a valuable tool for studying the physiological and biochemical effects of these channels. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide. One area of particular interest is in the development of new treatments for neurological disorders, including epilepsy and chronic pain. Another potential area of research is in the development of new immunomodulatory therapies, which could have applications in a range of autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with even greater specificity and potency.
Métodos De Síntesis
The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide is a complex process that involves several steps. The initial step involves the preparation of the starting material, which is a mixture of cyclohexanone and 2,4-pentanedione. This mixture is then treated with a base to form the corresponding enolate, which is then reacted with a substituted pyridine to form the desired product.
Aplicaciones Científicas De Investigación
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have a potent effect on the activity of certain ion channels in the brain. This makes it a promising candidate for the development of new treatments for a range of neurological disorders, including epilepsy and chronic pain.
Propiedades
Nombre del producto |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide |
|---|---|
Fórmula molecular |
C18H19N3O3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide |
InChI |
InChI=1S/C18H19N3O3/c1-3-4-7-15(22)20-12-9-11(2)16(23)13(10-12)18-21-17-14(24-18)6-5-8-19-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,19,21)(H,20,22)/b18-13+ |
Clave InChI |
ZXHDUFPHYLFWRD-QGOAFFKASA-N |
SMILES isomérico |
CCCCC(=O)NC1=C/C(=C\2/NC3=C(O2)C=CC=N3)/C(=O)C(=C1)C |
SMILES |
CCCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC=N3)C(=O)C(=C1)C |
SMILES canónico |
CCCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC=N3)C(=O)C(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)

![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
